4-Biphenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 4-Biphenylboronic acid, such as 4-(2-(diethylamino)ethyl) phenylboronic acid, involves multi-step reactions including reduction, acylation, and hydrolysis, starting from bromophenyl compounds. These derivatives are crucial intermediates in organic synthesis due to their low toxicity, good thermal stability, and functional group compatibility (Zhang Da, 2015).
Molecular Structure Analysis
4-Biphenylboronic acid and its derivatives have been extensively studied for their molecular structure using various spectroscopic techniques. The synthesis and characterization of such compounds, including 4-tert-butylphenylboronic acid, involve NMR and mass spectroscopy, highlighting their structural integrity and purity (He Quan-guo, 2007).
Chemical Reactions and Properties
4-Biphenylboronic acid participates in various chemical reactions, including palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone method for forming carbon-carbon bonds. These reactions are facilitated by the boronic acid group's ability to transmetalate with palladium catalysts, leading to the formation of biaryl structures with high yields and under mild conditions (Liu et al., 2021).
Physical Properties Analysis
The physical properties of 4-Biphenylboronic acid derivatives, including their thermal stability and crystalline nature, have been explored through various analytical techniques. For instance, the synthesis and thermal characterization of biphenyl-4,4′-diacetic acid demonstrated considerable thermal stability, which is vital for its application in material science and organic synthesis (Sienkiewicz-Gromiuk et al., 2014).
Scientific Research Applications
Applications
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Suzuki Reactions : In the field of organic chemistry, 4-Biphenylboronic acid is used in Suzuki reactions . The Suzuki reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides .
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Intermediates of Liquid Crystals : 4-Biphenylboronic acid is used as intermediates of liquid crystals . Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals .
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Sensing Applications : Boronic acids, including 4-Biphenylboronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
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Biological Labelling and Protein Manipulation : The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling, protein manipulation and modification .
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Therapeutics Development : Boronic acids are also used in the development of therapeutics . They can interfere in signalling pathways and inhibit enzymes, making them useful in the development of new drugs .
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Organic Field-Effect Transistors : 4-Biphenylboronic acid is involved in the synthesis of organic field-effect transistors based on organic semiconductors containing diazaboroles . These transistors are used in various electronic devices .
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Organic Synthesis : 4-Biphenylboronic Acid is a useful intermediate for organic synthesis and an important raw material for pharmaceuticals .
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Biochemical Reagent : [1,1’-Biphenyl]-4-ylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
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Organic Field-Effect Transistors : 4-Biphenylboronic acid is involved in the synthesis of organic field-effect transistors based on organic semiconductors containing diazaboroles . These transistors are used in various electronic devices .
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Cycloparaphenylenes via Suzuki Coupling : 4-Biphenylboronic acid is used in the synthesis of cycloparaphenylenes via Suzuki coupling .
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1,3,2-Diazaboroine Derivatives for Organic Thin-Film Transistor Applications : 4-Biphenylboronic acid is used in the synthesis of 1,3,2-diazaboroine derivatives for organic thin-film transistor applications .
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Back-to-Back Coupled 2,6-bis (triazol-1-yl)pyridine Molecules : 4-Biphenylboronic acid is used in the synthesis of back-to-back coupled 2,6-bis (triazol-1-yl)pyridine molecules .
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Organic Synthesis : 4-Biphenylboronic Acid is a useful intermediate for organic synthesis and an important raw material for pharmaceuticals .
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Biochemical Reagent : [1,1’-Biphenyl]-4-ylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
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Organic Field-Effect Transistors : 4-Biphenylboronic acid is involved in the synthesis of organic field-effect transistors based on organic semiconductors containing diazaboroles . These transistors are used in various electronic devices .
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Cycloparaphenylenes via Suzuki Coupling : 4-Biphenylboronic acid is used in the synthesis of cycloparaphenylenes via Suzuki coupling .
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1,3,2-Diazaboroine Derivatives for Organic Thin-Film Transistor Applications : 4-Biphenylboronic acid is used in the synthesis of 1,3,2-diazaboroine derivatives for organic thin-film transistor applications .
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Back-to-Back Coupled 2,6-bis (triazol-1-yl)pyridine Molecules : 4-Biphenylboronic acid is used in the synthesis of back-to-back coupled 2,6-bis (triazol-1-yl)pyridine molecules .
properties
IUPAC Name |
(4-phenylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEIJWZLPWNNOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199230 | |
Record name | 1,1'-Biphenyl-4-yl-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Biphenylboronic acid | |
CAS RN |
5122-94-1 | |
Record name | 1,1'-Biphenyl-4-yl-boronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl-4-yl-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Biphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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